(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Overview
Description
(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a chemical compound with a unique structure that combines a piperidine ring and an isoxazole ring
Mechanism of Action
Target of Action
The primary targets of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone are bromodomains . Bromodomains are conserved modules that bind selectively to acetylated lysines present in proteins, notably histones . They are involved in the epigenetic regulation of gene transcription .
Mode of Action
This compound interacts with its targets, the bromodomains, by displacing acetylated histone-mimicking peptides . This interaction is facilitated by the 3,5-dimethylisoxazole moiety of the compound, which acts as a novel acetyl-lysine bioisostere .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the histone-acetylation code . By interacting with bromodomains, the compound can influence the reading of this code, thereby affecting gene transcription and other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are related to its interference with the reading of the histone-acetylation code . By displacing acetylated histone-mimicking peptides from bromodomains, the compound can potentially alter gene transcription and other cellular processes .
Biochemical Analysis
Cellular Effects
The effects of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and function . Understanding these temporal effects is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, further emphasizing the compound’s role in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these processes is essential for optimizing its use in research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its biochemical activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves the reaction of 4-aminopiperidine with 3,5-dimethylisoxazole-4-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- (4-Methoxypiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- (4-Chloropiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Uniqueness
(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-10(8(2)16-13-7)11(15)14-5-3-9(12)4-6-14/h9H,3-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITYGQSGZBTQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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